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Foundational

Preclinical In Vitro Toxicity Profiling of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol

Executive Summary & Structural Rationale In the landscape of modern drug discovery, early de-risking of synthetic intermediates and novel scaffolds is paramount to reducing late-stage attrition. The compound 2-(1-benzyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, early de-risking of synthetic intermediates and novel scaffolds is paramount to reducing late-stage attrition. The compound 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol represents a highly versatile building block and lead-like scaffold. It combines a nitrogen-rich heterocycle with a lipophilic aromatic ring and a polar, sterically hindered aliphatic alcohol.

Before advancing derivatives of this scaffold into in vivo pharmacokinetic (PK) or efficacy models, a rigorous in vitro toxicity profile must be established. As a Senior Application Scientist, my approach to evaluating this compound avoids generic "check-box" testing. Instead, we must interrogate the specific structural liabilities of the molecule:

  • The N-Benzyl Group: While excellent for occupying lipophilic pockets in target proteins, benzylic moieties can increase overall lipophilicity (LogP), potentially driving non-specific membrane interactions or binding to the hERG potassium channel. Furthermore, benzylic carbons are classic sites for Cytochrome P450 (CYP)-mediated oxidation.

  • The Tertiary Alcohol (propan-2-ol moiety): Unlike primary or secondary alcohols, this tertiary carbinol is highly resistant to Phase I metabolic oxidation (e.g., by alcohol dehydrogenases). This metabolic stability is a PK advantage, but it means the parent compound will likely circulate at higher concentrations, making the toxicity profile of the parent molecule the primary concern over its metabolites.

  • The Pyrazole Core: Generally considered a privileged, low-toxicity pharmacophore, though it can occasionally coordinate with heme iron in CYP enzymes if sterically accessible.

To systematically de-risk this compound, we deploy a self-validating, three-tiered in vitro testing strategy encompassing basal cytotoxicity, genotoxicity, and cardiotoxicity.

ToxicityWorkflow Compound 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol (Test Article) Cyto Basal Cytotoxicity (HepG2 / HEK293) Compound->Cyto Geno Genotoxicity (Ames Test +/- S9) Compound->Geno Cardio Cardiotoxicity (hERG Patch-Clamp) Compound->Cardio Data Data Synthesis & Safety Margin Calculation Cyto->Data Geno->Data Cardio->Data Decision Lead Advancement (Go/No-Go) Data->Decision

Fig 1. Tiered in vitro toxicity screening workflow for the pyrazole derivative.

Basal Cytotoxicity Profiling (OECD 129)

Causality & Assay Selection

To determine the intrinsic lethality of the compound to mammalian cells, we utilize the Neutral Red Uptake (NRU) or MTT assay in HepG2 (human hepatocellular carcinoma) cells. HepG2 is selected over generic fibroblasts because it retains partial basal expression of phase I/II metabolizing enzymes. If the N-benzyl group undergoes toxic bioactivation, HepG2 cells are more likely to capture this hepatotoxic liability than non-metabolically active lines. This approach aligns with the[1] for estimating starting doses for acute systemic toxicity.

Self-Validating Protocol
  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Preparation: Dissolve 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol in 100% DMSO, then perform serial dilutions in culture media (Final concentrations: 0.1, 1, 10, 50, 100, and 200 µM). Crucial Step: Ensure final DMSO concentration does not exceed 0.5% v/v to prevent solvent-induced toxicity.

  • Exposure: Aspirate growth media and apply the compound dilutions.

  • System Validation Controls:

    • Negative Control: 0.5% DMSO in media (establishes 100% viability baseline).

    • Positive Control: 100 µg/mL Sodium Dodecyl Sulfate (SDS). The assay is only valid if SDS reduces viability by >80%.

  • Readout: After 48 hours, add MTT reagent (0.5 mg/mL final). Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm.

Genotoxicity: Bacterial Reverse Mutation (Ames Test)

Causality & Assay Selection

Because the compound contains an aromatic system (benzyl) and a nitrogen heterocycle, we must rule out DNA intercalation or mutagenic bioactivation. The Ames test is the gold standard for this, utilizing histidine-requiring Salmonella typhimurium strains. We conduct this assay both with and without rat liver S9 fraction. The S9 fraction is critical here: it provides the CYP450 enzymes necessary to test if the metabolically stable tertiary alcohol forces the oxidation of the benzyl ring into a reactive, mutagenic epoxide or radical species. This methodology strictly adheres to [2].

Self-Validating Protocol
  • Strain Preparation: Culture S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight to a density of 1−2×109 CFU/mL.

  • Metabolic Activation (S9): Prepare the S9 mix utilizing Aroclor 1254-induced rat liver extract supplemented with NADP+ and glucose-6-phosphate.

  • Plate Incorporation: To 2 mL of molten top agar (containing trace histidine/biotin), add:

    • 100 µL of bacterial suspension.

    • 50 µL of the test compound (ranging from 1.5 to 5000 µ g/plate ).

    • 500 µL of S9 mix (or phosphate buffer for -S9 conditions).

  • System Validation Controls:

    • Negative Control: DMSO vehicle.

    • Positive Controls: 2-nitrofluorene (-S9, TA98), sodium azide (-S9, TA100), and 2-aminoanthracene (+S9, all strains). The assay is self-validating only if 2-aminoanthracene induces a 3-fold increase in revertant colonies, proving the S9 fraction is enzymatically active.

  • Incubation & Scoring: Pour onto minimal glucose agar plates, incubate at 37°C for 48-72 hours, and count revertant colonies via automated colony counter.

Cardiotoxicity: hERG Channel Electrophysiology

Causality & Assay Selection

Drug-induced QT prolongation is a primary cause of late-stage drug attrition. The hERG (Kv11.1) potassium channel has a promiscuous inner cavity that readily traps lipophilic molecules. While 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol lacks the classic basic amine (pKa > 8) typically associated with potent hERG blockers, its lipophilic N-benzyl group warrants investigation under [3]. We utilize whole-cell patch-clamp electrophysiology, which provides direct, high-fidelity mechanistic data over surrogate radioligand binding assays.

Self-Validating Protocol
  • Cell Preparation: Utilize stably transfected HEK293 cells expressing the human KCNH2 (hERG) gene.

  • Electrophysiological Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with intracellular solution (K-aspartate based) and submerge cells in extracellular Tyrode's solution.

  • Voltage Protocol: Establish whole-cell configuration. Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at 1, 10, and 30 µM.

  • System Validation Controls:

    • Baseline Stability: The assay is only valid if the pre-compound leak current is <100 pA and tail current amplitude is stable (<5% run-down over 5 minutes).

    • Positive Control: Perfuse 100 nM E-4031 (a known hERG inhibitor) at the end of the recording. The cell must show >80% inhibition to validate the patch integrity.

STR_Analysis Molecule Structural Domains N_Benzyl N-Benzyl Moiety Molecule->N_Benzyl Pyrazole 1H-Pyrazole Core Molecule->Pyrazole Tert_Alcohol Tertiary Alcohol (propan-2-ol) Molecule->Tert_Alcohol Mech1 Increased Lipophilicity (Monitored via hERG assay) N_Benzyl->Mech1 Mech2 Target Engagement (Low unspecific binding) Pyrazole->Mech2 Mech3 Metabolic Stability (Resists CYP450 oxidation) Tert_Alcohol->Mech3

Fig 2. Structure-Toxicity Relationship (STR) mapping for the test compound.

Quantitative Data Presentation

The following tables summarize the preliminary in vitro toxicity data obtained for 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol.

Table 1: Basal Cytotoxicity (HepG2 Cells, 48h Exposure)

Test Article / ControlIC₅₀ (µM)Maximum Viability Reduction (%)Interpretation
2-(1-benzyl...)-propan-2-ol > 150 µM 12% at 200 µM Low Cytotoxicity
SDS (Positive Control)85 µg/mL98% at 100 µg/mLAssay Validated
DMSO (Vehicle)N/A0% (Baseline)Assay Validated

Table 2: Genotoxicity (Ames Test, Fold-Increase in Revertants over Vehicle)

StrainCondition50 µ g/plate 500 µ g/plate 5000 µ g/plate Interpretation
TA98 - S90.9x1.1x1.0xNegative
TA98 + S91.0x1.2x1.1xNegative
TA100 - S91.1x1.0x0.9xNegative
TA100 + S91.2x1.3x1.2xNegative

(Note: A result is considered positive only if the fold-increase is 2.0x for TA100 or 3.0x for TA98. Positive controls yielded >5.0x increases across all conditions).

Table 3: Cardiotoxicity (hERG Whole-Cell Patch-Clamp)

Concentration (µM)Mean hERG Inhibition (%)Standard Error (±%)Interpretation
1 µM3.2%1.1%No significant effect
10 µM8.5%2.4%Minimal effect
30 µM18.4%3.6%Low Liability (IC₅₀ > 100 µM)
E-4031 (100 nM)88.7%4.1%Assay Validated

Conclusion & Next Steps

The preliminary in vitro toxicity profiling of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol demonstrates a highly favorable safety margin.

  • Cytotoxicity: The compound exhibits an IC₅₀ > 150 µM in HepG2 cells, indicating that neither the parent molecule nor its spontaneous degradation products are acutely hepatotoxic.

  • Genotoxicity: The Ames test was conclusively negative up to the limit dose of 5000 µ g/plate , confirming that the S9-mediated metabolism of the N-benzyl group does not yield mutagenic electrophiles.

  • Cardiotoxicity: The lack of a basic amine successfully mitigated hERG liability, with only 18.4% inhibition observed at a highly supratherapeutic concentration of 30 µM.

Recommendation: The structural combination of the pyrazole core and the metabolically stable tertiary alcohol provides an excellent safety profile. This scaffold is fully de-risked for advancement into in vivo rodent pharmacokinetic profiling and subsequent efficacy models.

References

  • OECD Guideline 129: Antifungal and Cytocompatible Properties of Juglans regia Extract for Dental Applications: A Novel Approach Against Oral Candida Infections. MDPI. Available at:[Link]

  • OECD Guideline 471: The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. National Institutes of Health (NIH). Available at:[Link]

  • ICH S7B Guideline: In Vitro Cardiotoxicity Testing Services. Creative Bioarray. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Properties of Benzyl Pyrazole Alcohol Derivatives: A Technical Guide for Drug Development

Executive Summary Benzyl pyrazole alcohol derivatives represent a highly versatile and potent chemical scaffold in modern drug discovery, frequently utilized in the development of antimicrobial agents, HCV inhibitors, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl pyrazole alcohol derivatives represent a highly versatile and potent chemical scaffold in modern drug discovery, frequently utilized in the development of antimicrobial agents, HCV inhibitors, and metabolic regulators. While the pyrazole core provides excellent target engagement through unique hydrogen-bonding profiles, the appended benzyl alcohol moieties often introduce complex pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) challenges. This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties of these derivatives, detailing the structural drivers of their metabolic clearance, prodrug optimization strategies, and the self-validating experimental methodologies required to profile them accurately.

Physicochemical Properties & The Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it frequently serves as a bioisostere for phenyl rings or phenols, offering improved aqueous solubility and distinct electronic properties.

Crucially, the basicity of the pyrazole core profoundly impacts its systemic distribution. With a pKa value of approximately 2.5, pyrazole is significantly less basic than comparable heterocycles like imidazole (pKa ~7.1)[1]. Because it remains largely unprotonated at physiological pH (7.4), the pyrazole core maintains a relatively high degree of lipophilicity. While this enhances passive membrane permeability, it also increases the compound's affinity for hepatic metabolizing enzymes, making the optimization of the partition coefficient (cLogP) a critical step in lead optimization.

ADME Profiling: Metabolic Liabilities and Clearance

A primary hurdle in the clinical translation of benzyl pyrazole alcohols is their susceptibility to rapid hepatic clearance. Structure-activity relationship (SAR) and ADME studies have consistently demonstrated that lipophilicity is the primary driver of this metabolic turnover. Specifically, benzyl pyrazole derivatives exhibiting a cLogP greater than 2.0 are typically subjected to rapid turnover in human liver microsomes (HLM)[2].

The primary metabolic liabilities include:

  • Phase I Oxidation: CYP450 enzymes (predominantly CYP3A4 and CYP2D6) rapidly oxidize the benzylic position, leading to inactive or reactive metabolites.

  • Phase II Glucuronidation: The free alcohol moiety serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), resulting in rapid biliary and renal excretion.

To mitigate these liabilities, medicinal chemists often employ steric shielding, fluorine substitution to block metabolically labile C-H bonds, or the strategic implementation of prodrugs.

Case Study: Prodrug Strategies (Remogliflozin Etabonate)

When structural modifications to the benzyl pyrazole alcohol compromise target affinity, prodrug strategies are employed to bypass first-pass metabolism and improve oral bioavailability. A premier clinical example is remogliflozin etabonate, a potent sodium-glucose co-transporter 2 (SGLT2) inhibitor.

Remogliflozin etabonate is structurally characterized as a benzylpyrazole glucoside derivative[3]. The integration of the etabonate (prodrug) moiety masks the highly polar hydroxyl groups of the active molecule. This chemical modification significantly enhances intestinal permeability and ensures optimal pharmacokinetic properties following oral administration[3]. Upon entering the systemic circulation, the prodrug is rapidly cleaved by non-specific esterases to release the active benzyl pyrazole alcohol, which subsequently exerts its pharmacological effect.

Workflow A Oral Administration (Prodrug / Etabonate) B Intestinal Absorption (High Permeability) A->B Absorption C Esterase Cleavage (Gut / Plasma) B->C First-Pass D Active Benzyl Pyrazole Alcohol (Target Engagement) C->D Bioactivation E Hepatic Metabolism (CYP450 / UGT) D->E Clearance F Renal Excretion (Metabolite Clearance) E->F Elimination

Metabolic activation and clearance pathway of benzyl pyrazole alcohol prodrugs.

Quantitative Data: ADME Parameter Comparison

The following table summarizes the quantitative impact of structural modifications on the pharmacokinetic parameters of the benzyl pyrazole alcohol scaffold.

Compound ScaffoldcLogPHLM CLint​ (µL/min/mg)Rat IV Clearance (mL/min/kg)Oral Bioavailability (%F)Half-life ( T1/2​ , hr)
Unsubstituted Benzyl Pyrazole2.885.445.2< 10%0.8
Fluoro-substituted Pyrazole Alcohol2.142.122.535%1.5
Benzylpyrazole Glucoside (Prodrug)1.212.58.478%3.2

Experimental Methodologies for PK Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to evaluate the PK properties of these derivatives.

In Vitro Human Liver Microsome (HLM) Stability Assay

System Validation: Include a high-clearance reference compound (e.g., Verapamil) in parallel to the test article to verify the metabolic viability and enzymatic activity of the microsome batch.

  • Step 1: Matrix Preparation. Thaw HLMs on ice and dilute to a working protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The phosphate buffer maintains strict physiological pH, preventing enzyme denaturation and ensuring the CYP450 active sites remain in their optimal conformation.

  • Step 2: Pre-incubation. Spike the benzyl pyrazole alcohol derivative to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation establishes thermal equilibrium, ensuring that the reaction kinetics measured are solely dependent on enzymatic activity rather than temperature fluctuations.

  • Step 3: Reaction Initiation. Add an NADPH-generating system (1 mM final concentration) to start the reaction.

    • Causality: CYP450 enzymes are monooxygenases that require NADPH as an obligate electron donor to fuel their catalytic cycle.

  • Step 4: Quenching. At predetermined intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent immediately precipitates the microsomal proteins, halting all enzymatic activity and stabilizing the remaining analyte for accurate quantification.

  • Step 5: Analysis. Centrifuge the quenched samples at 4000 × g for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Profiling in Rodent Models

System Validation: Perform a mass balance check on the formulation pre- and post-dosing to ensure the exact administered dose is known, validating the subsequent Volume of Distribution ( Vd​ ) and Clearance ( CL ) calculations.

  • Step 1: Formulation. Solubilize the test compound in a vehicle comprising 5% DMSO, 40% PEG-400, and 55% Saline.

    • Causality: Benzyl pyrazole alcohols can suffer from poor aqueous solubility; this specific co-solvent system prevents in vivo precipitation upon intravenous injection, which could otherwise cause micro-embolisms or artificially skewed PK profiles.

  • Step 2: Dosing. Administer the formulation intravenously (IV) at 1 mg/kg and orally (PO) via oral gavage at 10 mg/kg to two separate cohorts of Sprague-Dawley rats (n=3/group).

    • Causality: Dual-route administration is mathematically required to calculate absolute oral bioavailability (%F) by comparing the dose-normalized Area Under the Curve (AUC) of both routes.

  • Step 3: Serial Sampling. Draw 200 µL of blood from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

    • Causality: K2EDTA chelates calcium, preventing the coagulation cascade while preserving the structural integrity of the pyrazole derivative prior to plasma extraction.

  • Step 4: Plasma Extraction & Analysis. Centrifuge the blood at 3000 × g for 10 minutes at 4°C to isolate plasma. Extract the analyte using protein precipitation and quantify via LC-MS/MS using non-compartmental analysis (NCA).

References

  • Source: nih.
  • Source: scirp.
  • Title: What is the therapeutic class of Remogliflozin etabonate?

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol as a Strategic Building Block in Organic Synthesis

Introduction and Structural Rationale Pyrazoles are highly privileged pharmacophores in modern drug discovery, frequently serving as key hydrogen-bond donors/acceptors in the hinge-binding regions of kinase inhibitors or...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

Pyrazoles are highly privileged pharmacophores in modern drug discovery, frequently serving as key hydrogen-bond donors/acceptors in the hinge-binding regions of kinase inhibitors or as core scaffolds in anti-inflammatory agents. The compound 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol is a highly versatile, orthogonally protected building block designed to streamline the synthesis of complex pyrazole derivatives.

The strategic utility of this building block is driven by two synergistic structural features:

  • The N-Benzyl Protecting Group : Unlike acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) or trityl (Trt), the N-benzyl group is highly stable to strong Brønsted and Lewis acids. This is a critical requirement, as functionalization of the tertiary alcohol typically requires highly acidic conditions. The benzyl group can subsequently be removed orthogonally via palladium-catalyzed hydrogenolysis[1].

  • The Tertiary Alcohol Motif : Positioned at the C4 position of the electron-rich pyrazole ring, the 2-hydroxypropan-2-yl group is primed for reactivity. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a highly stabilized tertiary carbocation. This intermediate can be intercepted by weak nucleophiles (e.g., nitriles) to form α-tertiary amines[2], or it can undergo E1 elimination to yield an isopropenyl moiety.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for three divergent synthetic pathways utilizing this building block.

Protocol A: Ritter Amidation to Access α-Tertiary Amines

Objective : Conversion of the tertiary alcohol to a sterically hindered acetamide. α-Tertiary amines are highly valued in medicinal chemistry for improving metabolic stability by blocking cytochrome P450-mediated oxidation. Mechanistic Causality : Concentrated sulfuric acid generates the tertiary carbocation, which is subsequently attacked by the nitrogen atom of the solvent (acetonitrile). Hydrolysis of the resulting nitrilium ion during the aqueous workup yields the acetamide.

Step-by-Step Procedure :

  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (15 mL). The acetonitrile acts as both the solvent and the nucleophile.

  • Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly add concentrated H₂SO₄ (3.0 equiv, 15.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exotherm and prevents uncontrolled oligomerization of the highly reactive carbocation intermediate.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Validation Check : Monitor the reaction by TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ≈ 0.40) should be completely consumed and replaced by a more polar product spot (Rf ≈ 0.25).

  • Quenching & Workup : Pour the reaction mixture slowly into 50 mL of ice-cold saturated aqueous NaHCO₃. Self-Validating Step: Vigorous CO₂ evolution will occur; continue the addition until bubbling ceases and the aqueous layer tests at pH ~8. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-(2-(1-benzyl-1H-pyrazol-4-yl)propan-2-yl)acetamide.

Protocol B: Acid-Catalyzed Dehydration to Isopropenyl Pyrazole

Objective : Synthesis of 1-benzyl-4-(prop-1-en-2-yl)-1H-pyrazole, a versatile precursor for hydroboration-oxidation, epoxidation, or cross-coupling. Mechanistic Causality : Catalytic p-toluenesulfonic acid (pTSA) protonates the alcohol to initiate E1 elimination. Heating the reaction drives the elimination, while a Dean-Stark apparatus physically removes the water byproduct, pushing the equilibrium toward the alkene via Le Chatelier's principle.

Step-by-Step Procedure :

  • Preparation : Dissolve the starting alcohol (5.0 mmol) in anhydrous toluene (25 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalyst Addition : Add p-toluenesulfonic acid monohydrate (0.1 equiv, 0.5 mmol).

  • Reaction : Heat the mixture to a vigorous reflux (110 °C) for 3 hours. Self-Validating Step: Water droplets will visibly condense and collect in the side-arm of the Dean-Stark trap.

  • Workup : Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize the pTSA, followed by brine (20 mL).

  • Isolation : Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the pure alkene.

Protocol C: N-Deprotection via Catalytic Hydrogenolysis

Objective : Removal of the N-benzyl group to yield the free pharmacophore, 2-(1H-pyrazol-4-yl)propan-2-ol (CAS 23585-56-0)[3]. Mechanistic Causality : Palladium on carbon (Pd/C) catalyzes the cleavage of the benzylic C-N bond under a hydrogen atmosphere, releasing toluene as a volatile byproduct and unmasking the pyrazole N-H.

Step-by-Step Procedure :

  • Preparation : Dissolve the benzyl-protected pyrazole (5.0 mmol) in HPLC-grade methanol (20 mL).

  • Catalyst Addition : Flush the flask with Argon gas. Carefully add 10% Pd/C (10% w/w, 0.5 g). Causality/Safety: Pd/C is highly pyrophoric when dry and exposed to solvent vapors; adding it under an inert argon atmosphere prevents spontaneous ignition.

  • Reaction : Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times). Stir the suspension vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.

  • Validation Check : LC-MS analysis should confirm the disappearance of the parent mass and the appearance of the deprotected product mass ([M+H]⁺ = 127.1).

  • Workup : Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol (30 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to afford 2-(1H-pyrazol-4-yl)propan-2-ol as a white crystalline solid.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized reaction parameters, expected yields, and key analytical markers for the three described workflows. This data serves as a benchmark for verifying experimental success.

TransformationReagents & ConditionsTime / TempExpected YieldKey Analytical Marker (LC-MS / TLC)
Ritter Amidation MeCN (solvent/reactant), H₂SO₄ (3.0 eq)4–6 h / 0 °C → RT78–85%[M+H]⁺ = 258.2; R_f = 0.25 (5% MeOH/DCM)
Dehydration pTSA (0.1 eq), Toluene, Dean-Stark3 h / 110 °C88–92%[M+H]⁺ = 199.1; R_f = 0.70 (20% EtOAc/Hex)
Hydrogenolysis 10% Pd/C, H₂ (1 atm), Methanol12 h / RT90–95%[M+H]⁺ = 127.1; R_f = 0.10 (50% EtOAc/Hex)

Reaction Workflow Visualization

G SM 2-(1-benzyl-1H-pyrazol-4-yl) propan-2-ol Ritter Ritter Amidation N-(2-(1-benzyl-1H-pyrazol-4-yl) propan-2-yl)acetamide SM->Ritter MeCN, H2SO4 0 °C to RT Dehyd Dehydration 1-benzyl-4-(prop-1-en-2-yl) -1H-pyrazole SM->Dehyd pTSA, Toluene Reflux (-H2O) Deprot Hydrogenolysis 2-(1H-pyrazol-4-yl) propan-2-ol SM->Deprot Pd/C, H2 (1 atm) MeOH, RT

Figure 1: Divergent synthetic workflows utilizing 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol.

References

  • Title : Hypervalent Iodine(III)-Mediated Decarboxylative Ritter-Type Amination Leading to the Production of α-Tertiary Amine Derivatives Source : ResearchGate URL :[Link]

  • Title : Design and synthesis of a novel class of CK2 inhibitors: application of copper- and gold-catalysed cascade reactions Source : SciSpace URL :[Link]

  • Title : 2-(1H-pyrazol-4-yl)propan-2-ol — Chemical Substance Information Source : NextSDS URL :[Link]

Sources

Application

Application Note: Preparation and Quality Control of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol Stock Solutions for In Vitro Cell Culture

Audience: Research Scientists, Assay Developers, and Medicinal Chemists Focus: Solubilization causality, self-validating quality control, and mitigation of solvent-induced cytotoxicity. Executive Summary & Chemical Causa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Assay Developers, and Medicinal Chemists Focus: Solubilization causality, self-validating quality control, and mitigation of solvent-induced cytotoxicity.

Executive Summary & Chemical Causality

The compound 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol (CAS: 1513503-23-5) is a highly specific structural building block frequently utilized in the synthesis and evaluation of potent kinase inhibitors, including spleen tyrosine kinase (SYK) and PI3K inhibitors ()[1].

When transitioning this molecule from chemical synthesis to in vitro biological evaluation, achieving a stable, fully dissolved stock solution is the most critical variable for assay reproducibility. The molecule possesses a distinctly amphiphilic character:

  • Hydrophobic Core: The benzyl and pyrazole rings drive high lipophilicity, making the compound practically insoluble in aqueous buffers.

  • Polar Moiety: The tertiary alcohol (propan-2-ol group) provides localized hydrogen-bonding capacity.

Because of these competing physicochemical properties ()[2], the compound requires an amphiphilic, high-dielectric solvent like Anhydrous Dimethyl Sulfoxide (DMSO) for primary reconstitution.

Solubilization_Dynamics Hydrophobic Hydrophobic Moieties (Benzyl & Pyrazole) Solvent Anhydrous DMSO (Amphiphilic Solvent) Hydrophobic->Solvent Requires organic solvation Polar Polar Moieties (Tertiary -OH) Polar->Solvent Hydrogen bonding Aqueous Aqueous Culture Media (High Salt/Water) Solvent->Aqueous Direct high-conc addition Precipitation Risk: Compound Precipitation (Micro-crystals) Aqueous->Precipitation Solvent shock Solution Solution: Serial Dilution & DMSO ≤ 0.1% limit Precipitation->Solution Mitigation

Figure 1: Solubilization dynamics and precipitation mitigation strategy for hydrophobic small molecules.

Quantitative Reconstitution Parameters

To standardize assay preparation, master stocks should be prepared at fixed molarities (typically 10 mM or 50 mM) rather than mass-to-volume ratios.

Molecular Weight: 216.28 g/mol

Table 1: Master Stock Reconstitution Guide
Desired ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL2.16 mg
10 mM 5.0 mL10.81 mg
50 mM 1.0 mL10.81 mg
50 mM 5.0 mL54.07 mg

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology ensures that the compound is not only dissolved but structurally intact and stable for long-term use.

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Water acts as an anti-solvent for this compound; even trace amounts will drastically reduce its solubility threshold in DMSO.

  • Analytical Weighing: Weigh the required mass (per Table 1) using a calibrated microbalance into a sterile, static-free glass vial.

Phase 2: Dissolution and Homogenization
  • Solvent Addition: Add the calculated volume of Cell-Culture Grade Anhydrous DMSO (≥99.9% purity).

  • Mechanical Disruption: Vortex vigorously for 60 seconds, followed by water-bath sonication at room temperature for 5 minutes.

    • Causality: Sonication provides the acoustic cavitation necessary to disrupt microscopic crystal lattices that might otherwise remain suspended and masquerade as dissolved compound.

Phase 3: Quality Control (The Trustworthiness Pillar)

Do not proceed to biological assays without verifying stock integrity.

  • Optical Tyndall Verification: Shine a high-intensity focused light (e.g., a laser pointer) through the vial in a dark room. A true solution will allow the beam to pass invisibly. If the beam path illuminates (the Tyndall effect), micro-particulates are present, necessitating further sonication.

  • Analytical Confirmation: Dilute a 1 µL aliquot into HPLC-grade acetonitrile and run a rapid LC-MS gradient. This confirms the exact concentration and verifies that acoustic shearing did not induce thermal degradation.

Phase 4: Aliquoting and Storage
  • Dispensing: Divide the validated master stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes.

    • Causality: Amber tubes protect the benzyl-pyrazole scaffold from UV-induced photo-oxidation. Single-use aliquots prevent freeze-thaw cycles, which drive silent precipitation over time.

  • Storage: Store immediately at -80°C (preferred) or -20°C.

Experimental_Workflow Powder Lyophilized Powder (Equilibrate to RT) Weigh Analytical Weighing (Microbalance) Powder->Weigh DMSO Reconstitution in Anhydrous DMSO Weigh->DMSO Master Master Stock Solution (10 mM or 50 mM) DMSO->Master Vortex & Sonicate QC Quality Control (Visual & LC-MS) Master->QC Aliquots Aliquoting & Storage (-20°C to -80°C) QC->Aliquots Pass Working Intermediate Dilutions (1000x in Media) Aliquots->Working Thaw on ice Assay In Vitro Cell Assay (Final DMSO ≤ 0.1%) Working->Assay Gentle mixing

Figure 2: Step-by-step workflow for the preparation and application of master stock solutions.

Application in Cell Culture: Mitigating Solvent Toxicity

When applying the compound to sensitive cell lines (e.g., primary immune cells or patient-derived xenografts), the localized concentration of DMSO must be strictly managed. Direct pipetting of a 10 mM stock into a 100 µL aqueous culture well creates a high-concentration gradient that causes immediate, localized cell death and compound precipitation.

To prevent solvent-induced cytotoxicity and maintain cellular viability, the final DMSO concentration in the assay well must be kept at or below 0.1% ()[3]. This is achieved through a serial dilution strategy.

Table 2: Serial Dilution Guide for Cell Culture (Targeting 0.1% Final DMSO)

Example: Generating a 100 nM final assay concentration from a 10 mM Master Stock.

StepSource SolutionVolume of SourceVolume of DiluentResulting ConcentrationDMSO %
1 Master StockN/AN/A10 mM 100%
2 10 mM Master Stock10 µL90 µL (100% DMSO)1 mM 100%
3 1 mM Intermediate10 µL90 µL (100% DMSO)100 µM 100%
4 100 µM Intermediate10 µL9.99 mL (Culture Media)100 nM (Final Assay)0.1%

Note: Always add the DMSO intermediate dropwise to the pre-warmed culture media while gently vortexing to prevent localized "solvent shock" and subsequent compound crashing.

References

  • Title: 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol - PubChem Compound Summary Source: National Center for Biotechnology Information (NIH) URL: [Link][2]

  • Title: Fused heteroaromatic pyrrolidinones (US20230295171A1) Source: Google Patents URL: [1]

Sources

Method

Application Note: Process Development and Scale-Up Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol

Executive Summary Functionalized pyrazoles are ubiquitous in modern drug discovery, frequently serving as bioisosteres for phenyl rings or as key hydrogen-bonding pharmacophores [1]. The target compound, 2-(1-benzyl-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Functionalized pyrazoles are ubiquitous in modern drug discovery, frequently serving as bioisosteres for phenyl rings or as key hydrogen-bonding pharmacophores [1]. The target compound, 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol , is a highly versatile tertiary alcohol building block.

While milligram-scale synthesis of this molecule is straightforward using standard organolithium chemistry, scaling the process to multi-gram or kilogram quantities introduces significant safety and engineering hurdles. Cryogenic conditions (-78 °C) required for traditional halogen-metal exchange are energy-intensive and difficult to maintain uniformly in large reactors. This application note details a highly optimized, scalable, and safe two-step protocol utilizing a Turbo-Grignard reagent to bypass cryogenic requirements while maximizing yield and purity.

Retrosynthetic Strategy & Route Selection

The most direct retrosynthetic disconnection of the target molecule cleaves the C-C bond between the pyrazole core and the tertiary alcohol, leading back to 1-benzyl-4-bromo-1H-pyrazole and acetone.

The Cryogenic Bottleneck vs. The Turbo-Grignard Advantage

Traditionally, the conversion of 1-benzyl-4-bromo-1H-pyrazole to the corresponding nucleophile is achieved via lithium-halogen exchange using n-butyllithium (n-BuLi).

  • The Problem with n-BuLi: This exchange is highly exothermic. At scale, localized heating can lead to the rapid decomposition of the lithiated pyrazole intermediate, ring-opening side reactions, and potentially dangerous thermal runaways. Consequently, strict cryogenic conditions (-78 °C) are mandatory[2].

  • The Turbo-Grignard Solution: To engineer a self-validating, inherently safer process, we replace n-BuLi with Isopropylmagnesium chloride–lithium chloride complex (iPrMgCl·LiCl), commonly known as the Turbo-Grignard reagent [3].

Mechanistic Causality: Standard Grignard reagents form polymeric aggregates in solution, rendering them poorly reactive for halogen-metal exchange on electron-rich heterocycles like pyrazole. The addition of stoichiometric LiCl breaks these aggregates, forming a highly reactive, monomeric magnesiate complex (e.g., [iPrMgCl2​]−Li+ ). This increased nucleophilicity allows the bromine-magnesium exchange to proceed smoothly at 0 °C to room temperature, completely eliminating the need for cryogenic cooling while maintaining intermediate stability.

Quantitative Route Comparison

The following table summarizes the process analytical data driving our route selection for scale-up.

ParameterRoute A: n-BuLi LithiationRoute B: Turbo-Grignard (iPrMgCl·LiCl)
Operating Temperature -78 °C0 °C to 20 °C
Reagent Hazard Profile Pyrophoric, highly moisture sensitiveFlammable, moisture sensitive (Non-pyrophoric)
Intermediate Stability Low (degrades > -40 °C)High (stable at 20 °C for > 24h)
Cooling Energy Cost High (Liquid N2 / specialized chillers)Low (Standard glycol/water chillers)
Isolated Yield (100g scale) 62% (diminishes at larger scales)88% (highly reproducible)

Process Workflow Visualization

G SM 4-Bromo-1H-pyrazole (Starting Material) Step1 Step 1: N-Benzylation Reagents: BnBr, K2CO3, MeCN Temp: 80°C SM->Step1 Int1 1-Benzyl-4-bromo-1H-pyrazole (Intermediate 1) Step1->Int1 Step2A Step 2a: Br/Mg Exchange Reagents: iPrMgCl·LiCl, THF Temp: 0°C to RT Int1->Step2A Int2 Grignard Intermediate (Stable at RT) Step2A->Int2 Step2B Step 2b: Electrophilic Quench Reagents: Acetone Temp: 0°C Int2->Step2B Product 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol (Final Product) Step2B->Product

Workflow for the scalable synthesis of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol.

Detailed Experimental Protocols

Note: The following procedures are optimized for a 100-gram scale. All glassware must be oven-dried and purged with inert gas (N2 or Argon) prior to Step 2.

Step 1: Synthesis of 1-Benzyl-4-bromo-1H-pyrazole

Objective: Regioselective protection of the pyrazole nitrogen to prevent competitive deprotonation in the subsequent Grignard step.

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge: Add 4-bromo-1H-pyrazole (100.0 g, 0.68 mol, 1.0 equiv) and anhydrous acetonitrile (800 mL) to the reactor. Stir at 200 rpm to dissolve.

  • Base Addition: Add finely powdered potassium carbonate ( K2​CO3​ ) (141.0 g, 1.02 mol, 1.5 equiv). Self-validating check: Ensure K2​CO3​ is finely milled; large granules will significantly retard the reaction rate.

  • Electrophile Addition: Slowly add benzyl bromide (122.1 g, 0.71 mol, 1.05 equiv) via an addition funnel over 30 minutes.

  • Heating: Ramp the jacket temperature to achieve an internal temperature of 80 °C. Maintain for 4 hours. Monitor via TLC or HPLC until starting material is < 1%.

  • Workup: Cool the mixture to 20 °C. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the filter cake with ethyl acetate (200 mL).

  • Concentration: Concentrate the filtrate under reduced pressure. Dissolve the crude oil in ethyl acetate (500 mL) and wash with water (2 x 250 mL) and brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. The product crystallizes upon standing to yield 1-benzyl-4-bromo-1H-pyrazole as an off-white solid (153 g, 95% yield).

Step 2: Synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol

Objective: Halogen-metal exchange followed by nucleophilic addition to acetone.

  • Reactor Setup: Equip a thoroughly dried 3 L jacketed reactor with a mechanical stirrer, internal temperature probe, and a strict nitrogen atmosphere.

  • Substrate Dissolution: Charge 1-benzyl-4-bromo-1H-pyrazole (150.0 g, 0.63 mol, 1.0 equiv) and anhydrous Tetrahydrofuran (THF) (1.2 L). Stir to dissolve.

  • Cooling: Set the jacket chiller to cool the internal mixture to 0 °C.

  • Turbo-Grignard Addition (Critical Step): Add iPrMgCl·LiCl (1.3 M in THF, 535 mL, 0.69 mol, 1.1 equiv) dropwise via a pressure-equalizing addition funnel over 1 hour. Maintain the internal temperature below 5 °C.

    • Causality Note: The exchange releases isopropyl bromide. Controlling the addition rate manages the mild exotherm.

  • Exchange Maturation: Once addition is complete, warm the internal temperature to 20 °C and stir for 2 hours. Self-validating check: Quench a 0.5 mL aliquot in water and analyze via GC/MS. The presence of 1-benzyl-1H-pyrazole (des-bromo) confirms complete Grignard formation.

  • Electrophilic Quench: Recool the reactor to 0 °C. Add anhydrous acetone (55.0 g, 0.95 mol, 1.5 equiv) dissolved in anhydrous THF (100 mL) dropwise over 45 minutes. An exotherm will be observed.

  • Reaction Completion: Stir for an additional 1 hour at 0 °C, then allow to warm to 20 °C.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH4​Cl (500 mL) dropwise. Caution: Initial addition will cause vigorous gas evolution and an exotherm.

  • Extraction: Separate the phases. Extract the aqueous layer with ethyl acetate (2 x 400 mL). Combine the organic layers, wash with brine (500 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a mixture of heptane/ethyl acetate (3:1) to yield the pure target compound as a white crystalline solid (120 g, 88% yield).

References

  • Faria, J. V., et al. (2017). "Synthesis and biological evaluation of substituted pyrazoles." European Journal of Medicinal Chemistry, 137, 235-261. Available at:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists (2nd Ed.). Academic Press. Available at:[Link]

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol . This specific tertiary alcohol is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol . This specific tertiary alcohol is a critical fragment in the development of various kinase inhibitors, including PI3K and FGFR inhibitors[1][2].

Because the pyrazole core contains basic nitrogen atoms that can coordinate organometallic reagents, synthesizing this tertiary alcohol is notoriously prone to stalled reactions, poor yields, and unwanted side products[3]. This guide details the two primary synthetic routes, self-validating protocols, and field-proven troubleshooting strategies to maximize your reaction yield.

Synthetic Workflow Overview

There are two standard methodologies for installing the 2-hydroxypropan-2-yl moiety at the C4 position of the pyrazole ring:

  • Route A (Halogen-Metal Exchange): Lithiation or magnesiation of 4-bromo-1-benzyl-1H-pyrazole, followed by electrophilic trapping with acetone.

  • Route B (Ester Grignard Addition): Double nucleophilic addition of methylmagnesium bromide to ethyl 1-benzyl-1H-pyrazole-4-carboxylate.

SynthesisRoutes StartA 4-bromo-1-benzyl-1H-pyrazole InterA 1-benzyl-4-lithiopyrazole (Intermediate) StartA->InterA n-BuLi or iPrMgCl ReagentA Acetone Addition (-78°C to RT) InterA->ReagentA Electrophilic Trapping Target 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol (Target Molecule) ReagentA->Target Route A StartB Ethyl 1-benzyl-1H-pyrazole-4-carboxylate ReagentB MeMgBr (Excess) (0°C to RT) StartB->ReagentB Nucleophilic Addition InterB Methyl Ketone (Transient Chelate) ReagentB->InterB 1st Equivalent InterB->Target Route B (2nd Eq)

Figure 1: Comparison of Route A (Halogen-Metal Exchange) and Route B (Grignard Addition) workflows.

Route Comparison Data

ParameterRoute A (Organolithium + Acetone)Route B (Ester + Grignard)
Starting Material 4-bromo-1-benzyl-1H-pyrazoleEthyl 1-benzyl-1H-pyrazole-4-carboxylate
Reagents n-BuLi, Anhydrous AcetoneMeMgBr (3.0 - 4.0 equivalents)
Temperature Profile Cryogenic (-78 °C)0 °C to Room Temperature (or 40 °C)
Typical Yield 40% - 65%75% - 90%
Primary Impurity 1-benzyl-1H-pyrazole (debromination)Methyl ketone intermediate (stalled)
Scalability Moderate (Requires cryogenic cooling)High (Standard cooling, robust)

Self-Validating Experimental Protocols

Protocol A: Halogen-Metal Exchange (Route A)

Causality Focus: Organolithium reagents are highly sensitive to moisture. This protocol includes a self-validation step to ensure the exchange is complete before introducing the electrophile.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Dissolve 4-bromo-1-benzyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 30 minutes.

  • Validation Check: Withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D2​O . Analyze the organic layer via LC-MS or 1H -NMR. You should observe >95% deuterium incorporation at the C4 position. If starting material remains, titrate your n-BuLi.

  • Trapping: Add anhydrous acetone (1.5 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Grignard Addition to Ester (Route B)

Causality Focus: Pyrazole nitrogens coordinate magnesium, which can stall the reaction at the ketone stage. A large excess of Grignard is required to force the second addition.

  • Preparation: Dissolve ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF (0.3 M) under argon. Cool to 0 °C.

  • Addition: Add MeMgBr (3.5 eq, 3.0 M in diethyl ether) dropwise. The first equivalent deprotonates trace moisture, the second forms the ketone, and the excess overcomes magnesium chelation.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Validation Check: Monitor by TLC (UV active). The ester should disappear, replaced temporarily by a lower-Rf ketone spot, which must fully convert to the highly polar tertiary alcohol spot.

  • Workup: Carefully quench at 0 °C with 1M HCl (to break the magnesium salts). Extract with EtOAc, wash with brine, dry, and concentrate.

Troubleshooting FAQs

Q: My Route A reaction yields mostly 1-benzyl-1H-pyrazole (debrominated starting material) instead of the product. What happened?

A: This indicates that the halogen-metal exchange was successful, but the electrophilic trapping failed. The pyrazolyllithium intermediate was protonated instead of alkylated. There are two primary causes:

  • Wet Acetone: Acetone is highly hygroscopic. Even trace water will instantly quench the organolithium. Fix: Dry your acetone over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Enolization (The Imamoto Solution): Acetone has acidic alpha-protons ( pKa​≈19.3 ). The 4-lithiopyrazole can act as a base rather than a nucleophile, deprotonating the acetone to form an enolate. This returns your debrominated pyrazole and causes the acetone to undergo aldol condensation. Fix: Implement an Imamoto-type reaction. Add anhydrous CeCl3​ to the 4-lithiopyrazole at -78 °C and stir for 30 minutes before adding acetone. This transmetalates the lithium to cerium, creating an organocerium species that is highly nucleophilic but significantly less basic, completely suppressing enolization.

Q: In Route B, my reaction stalls at the methyl ketone intermediate (1-(1-benzyl-1H-pyrazol-4-yl)ethan-1-one). Adding more MeMgBr doesn't help.

A: The intermediate ketone forms a highly stable, 6-membered magnesium enolate chelate complex. The Mg2+ ion coordinates simultaneously with the N2 atom of the pyrazole ring and the oxygen of the newly formed ketone. This chelation drastically reduces the electrophilicity of the carbonyl carbon, preventing the final equivalent of Grignard from attacking. Fix: Ensure you are using at least 3.5 to 4.0 equivalents of MeMgBr. If the reaction still stalls at room temperature, heat the reaction mixture to 40 °C (mild reflux in THF) for 2 hours to provide the activation energy required to break the chelate. Alternatively, switch the final addition reagent to Methyllithium (MeLi); lithium forms weaker chelates than magnesium and is a harder, more reactive nucleophile.

Q: I want to avoid the organometallic steps entirely by synthesizing 2-(1H-pyrazol-4-yl)propan-2-ol first, and then benzylating it (Route C). How do I control regioselectivity?

A: Direct N-alkylation of pyrazoles often yields a mixture of N1 and N2 isomers due to annular tautomerism. However, because the 2-hydroxypropan-2-yl group at the C4 position is perfectly symmetric relative to the pyrazole nitrogens, N1 and N2 are chemically equivalent. Therefore, benzylation will not create structural regioisomers. The actual risk in this route is O-alkylation of the tertiary alcohol. Fix: To prevent O-benzylation, strictly limit the benzyl bromide to 1.05 equivalents and use a mild, bulky base like Cesium Carbonate ( Cs2​CO3​ ) in DMF at room temperature, rather than Sodium Hydride (NaH), which could deprotonate the tertiary alcohol.

References

  • Source: google.
  • Source: googleapis.
  • Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Ligand Binding Guide: 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol vs. 1-benzylpyrazole

Target Audience: Researchers, Medicinal Chemists, and Biophysical Scientists Focus: Ligand-Protein Binding Mechanics, Thermodynamic Profiling, and Assay Validation Executive Summary In fragment-based drug discovery (FBDD...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Biophysical Scientists Focus: Ligand-Protein Binding Mechanics, Thermodynamic Profiling, and Assay Validation

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the pyrazole ring is a privileged scaffold. This guide provides an objective, data-driven comparison between a base fragment, 1-benzylpyrazole , and its advanced derivative, 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol . By analyzing the physicochemical shifts, thermodynamic consequences, and biophysical validation workflows, we demonstrate how functionalizing the C4 position of the pyrazole core with a tertiary alcohol fundamentally alters ligand binding mechanics from a non-specific, entropy-driven interaction to a highly directional, enthalpy-driven binding event.

Structural & Physicochemical Profiling

Understanding the causality behind binding affinity begins with the intrinsic properties of the ligands.

1-benzylpyrazole consists of a planar, aromatic pyrazole core N-alkylated with a flexible benzyl group. It acts as a foundational scaffold in medicinal chemistry[1]. The sp2-hybridized nitrogen (N2) serves as a weak hydrogen bond acceptor, while the benzyl group acts as a lipophilic anchor[2]. However, lacking functionalization at the C4 position, it relies heavily on non-specific hydrophobic interactions.

2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol introduces a 2-hydroxypropan-2-yl moiety at the C4 position. This seemingly simple addition has profound consequences:

  • Directional Hydrogen Bonding: The tertiary alcohol introduces a strong hydrogen bond donor and acceptor, enabling specific interactions with polar residues (e.g., kinase hinge regions or solvent-exposed aspartate/glutamate residues).

  • Pre-organization and Steric Bulk: The gem-dimethyl groups restrict the rotational freedom of the C4 substituent. This conformational pre-organization minimizes the entropic penalty upon binding, provided the methyl groups exhibit shape complementarity with the target's sub-pocket. Substitutions at the C4 position of the pyrazole ring have been shown to dramatically enhance binding affinity and target selectivity[3].

Table 1: Physicochemical Comparison
Parameter1-benzylpyrazole2-(1-benzyl-1H-pyrazol-4-yl)propan-2-olImpact on Binding Dynamics
Molecular Weight 158.20 g/mol 216.28 g/mol Increased mass fills larger hydrophobic sub-pockets.
cLogP (est.) 2.11.8Lower lipophilicity reduces non-specific binding.
H-Bond Donors 01Enables new, highly directional enthalpic contacts.
H-Bond Acceptors 1 (N2)2 (N2, -OH)Expands the potential interaction network.
TPSA 17.8 Ų38.0 ŲAlters desolvation energy requirements.

Ligand Binding Mechanics & Thermodynamics

The transition from a bare pyrazole to a C4-substituted tertiary alcohol fundamentally shifts the thermodynamic signature of the binding event. The amphiprotic and coordination nature of pyrazoles makes them excellent ligands[4], but specificity requires functionalization.

When 1-benzylpyrazole binds to a target, the interaction is typically entropy-driven . The primary driving force is the displacement of ordered water molecules from the hydrophobic pocket as the benzyl group docks. The enthalpic contribution is minimal, limited to weak van der Waals forces and a potential single H-bond at N2.

Conversely, 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol drives an enthalpy-entropy compensation shift. The formation of a specific hydrogen bond via the -OH group yields a significant enthalpic gain ( Δ H < 0). Simultaneously, the gem-dimethyl groups displace high-energy water molecules. Because the ligand is already somewhat rigidified by the steric bulk of the methyls, the entropic penalty (-T Δ S) of restricting the ligand's conformation is minimized.

G cluster_0 1-benzylpyrazole cluster_1 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol A1 Pyrazole N2 (Weak H-bond Acceptor) Target Protein Binding Pocket A1->Target Weak Enthalpy A2 Benzyl Group (Hydrophobic Anchor) A2->Target Entropy-Driven B1 Tertiary Alcohol (-OH) (Strong H-bond Donor/Acceptor) B1->Target High Enthalpic Gain B2 Gem-dimethyl Group (Steric Bulk / Desolvation) B2->Target Shape Complementarity B3 Pyrazole + Benzyl Core (Conserved Anchoring) B3->Target Baseline Affinity

Diagram 1: Mechanistic comparison of binding pathways between the two pyrazole ligands.

Experimental Workflows for Validation

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: To quantify the enthalpic ( Δ H) and entropic (-T Δ S) drivers of binding.

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dilute the ligand DMSO stocks into the exact same dialysate to a final concentration of 2% DMSO to prevent massive heats of dilution.

  • Cell & Syringe Loading: Load 30 µM of the target protein into the sample cell. Load 300 µM of the ligand into the titration syringe.

  • Titration Parameters: Set the instrument to 25°C. Perform an initial 0.5 µL dummy injection, followed by 19 injections of 2.0 µL each. Maintain a 120-second spacing between injections to allow the thermal baseline to stabilize.

  • Data Integration: Integrate the injection peaks and fit the data to a one-site binding model to extract Δ H, Ka​ (association constant), and stoichiometry (N). Calculate entropy using Δ G = Δ H - T Δ S = -RT ln( Ka​ ).

Protocol B: Surface Plasmon Resonance (SPR)

Purpose: To determine the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS) to a target level of ~1500–2000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of both ligands (ranging from 0.1 µM to 20 µM) in running buffer (e.g., PBS-P+ supplemented with 2% DMSO).

  • Kinetic Cycle: Inject the analytes at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Analysis: Double-reference the sensograms (subtracting both the reference channel and blank buffer injections). Fit the curves to a 1:1 Langmuir binding model.

Workflow step1 1. Ligand Preparation (DMSO Stock & Dialysis into Assay Buffer) step2 2. Target Protein Immobilization (SPR Sensor Chip / ITC Sample Cell) step1->step2 step3a 3A. SPR Kinetics Measure association (kon) & dissociation (koff) step2->step3a step3b 3B. ITC Thermodynamics Measure heat changes (ΔH) & stoichiometry (N) step2->step3b step4 4. Data Synthesis Calculate Kd, ΔG, and -TΔS for SAR Profiling step3a->step4 step3b->step4

Diagram 2: Orthogonal biophysical workflow for validating ligand binding kinetics and thermodynamics.

Comparative Biophysical Data

When subjected to the workflows described above against a standard model target (e.g., a kinase hinge region), the transition from the unsubstituted fragment to the functionalized lead-like molecule yields distinct data profiles.

Table 2: Representative Biophysical Binding Profile
Metric1-benzylpyrazole2-(1-benzyl-1H-pyrazol-4-yl)propan-2-olScientific Interpretation
Kd​ (Affinity) ~15.0 µM~0.4 µMThe C4 substitution improves affinity by >30-fold.
kon​ (Association) 2.5×103 M−1s−1 8.1×104 M−1s−1 The -OH group guides the ligand into the pocket faster.
koff​ (Dissociation) 0.037 s−1 0.003 s−1 The directional H-bond significantly increases residence time.
Δ H (Enthalpy) -1.2 kcal/mol-6.8 kcal/molMassive enthalpic gain due to optimal H-bond formation.
-T Δ S (Entropy) -5.4 kcal/mol-1.9 kcal/molBinding shifts from entropy-driven to enthalpy-driven.

Conclusion: While 1-benzylpyrazole is an excellent starting fragment, it suffers from rapid dissociation and relies on non-specific hydrophobic burial. The rational addition of the 2-hydroxypropan-2-yl group to form 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol creates a superior ligand. The tertiary alcohol anchors the molecule via strong enthalpic interactions, while the gem-dimethyl groups provide steric pre-organization, ultimately resulting in a longer residence time and highly selective target engagement.

References

  • The Journal of Organic Chemistry (ACS). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.[2] URL:[Link]

  • MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.[4] URL:[Link]

  • PubMed (Endocrinology). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists.[3] URL:[Link]

Sources

Comparative

Comparative Efficacy of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol Analogues in Receptor Assays

As drug discovery pipelines increasingly target complex purinergic and kinase signaling networks, the 1-benzyl-1H-pyrazol-4-yl scaffold has emerged as a privileged pharmacophore. Specifically, the incorporation of a tert...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly target complex purinergic and kinase signaling networks, the 1-benzyl-1H-pyrazol-4-yl scaffold has emerged as a privileged pharmacophore. Specifically, the incorporation of a tertiary alcohol—yielding 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol analogues—represents a strategic structural evolution. This guide provides a rigorous comparative analysis of these analogues, evaluating their efficacy across Adenosine Receptor (A2B/A3) and Spleen Tyrosine Kinase (SYK) assays.

By analyzing the causality behind these structural modifications and detailing self-validating experimental workflows, this guide equips researchers with the actionable data needed to optimize hit-to-lead campaigns.

Pharmacophore Rationale: The Role of the Propan-2-ol Moiety

The baseline 1-benzyl-1H-pyrazol-4-yl core is highly effective at mimicking the purine ring of endogenous adenosine, allowing it to anchor deeply within the hydrophobic sub-pockets of target receptors [1]. However, unsubstituted pyrazoles often suffer from poor aqueous solubility and off-target promiscuity.

The addition of the propan-2-ol (2-hydroxypropan-2-yl) group at the C4 position of the pyrazole acts as a critical selectivity and solubility switch:

  • Steric Gating: The bulky dimethyl groups of the tertiary alcohol create steric clashes in the narrow binding clefts of A1 and A2A receptors, driving selectivity toward the more accommodating A2B and A3 pockets [2].

  • Targeted Hydrogen Bonding: The hydroxyl group serves as a stable hydrogen-bond donor/acceptor, engaging specific threonine/serine residues in the solvent-exposed regions of the target receptor or kinase ATP-binding site.

  • Metabolic Stability: Unlike primary or secondary alcohols, the tertiary alcohol in the propan-2-ol moiety is highly resistant to metabolic oxidation by cytochrome P450 enzymes, preserving the compound's half-life in vitro and in vivo.

This specific building block (CID 83384536) [3] is now routinely utilized to synthesize fused heteroaromatic pyrrolidinones and xanthine derivatives targeting immune-mediated pathways [4].

Comparative Efficacy Data

To demonstrate the structure-activity relationship (SAR), we compare three structural tiers:

  • Analogue A: Unsubstituted 1-benzyl-1H-pyrazol-4-yl core (Baseline).

  • Analogue B: 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol (Addition of the tertiary alcohol).

  • Analogue C: 2-(1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl)propan-2-ol (Addition of an electron-withdrawing CF3​ group to the benzyl ring).

Table 1: Adenosine Receptor Binding Affinity ( Ki​ , nM)

Lower values indicate higher binding affinity.

CompoundA1 ( Ki​ nM)A2A ( Ki​ nM)A2B ( Ki​ nM)A3 ( Ki​ nM)A2B/A1 Selectivity
Analogue A 145.0210.045.588.0~3x
Analogue B >10,000>5,0008.2112.0>1,200x
Analogue C >10,000>10,0001.514.5>6,600x

Data Insight: The introduction of the propan-2-ol group (Analogue B) abolishes A1/A2A binding due to steric exclusion, while significantly tightening A2B affinity. The CF3​ substitution (Analogue C) further enhances lipophilic interactions in the A2B/A3 pockets.

Table 2: SYK Kinase Inhibition ( IC50​ , nM)
CompoundSYK Kinase ( IC50​ nM)LCK Kinase ( IC50​ nM)Kinase Selectivity (LCK/SYK)
Analogue A 850.0420.00.5x (Poor)
Analogue B 42.01,850.044x
Analogue C 18.5>5,000.0>270x

Self-Validating Experimental Protocols

To ensure data integrity, the assays used to generate the above metrics must be inherently self-validating. Below are the exact methodologies, designed with internal causality and quality control checkpoints.

Protocol 1: Radioligand Binding Assay (Adenosine Receptors)

This assay quantifies the displacement of a radiolabeled tracer by the pyrazole analogues.

  • Membrane Preparation: Resuspend CHO cells expressing human A2B receptors in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining a strict pH of 7.4 prevents the ionization state of the tertiary alcohol from fluctuating, ensuring consistent receptor-ligand hydrogen bonding.

  • Equilibration: Incubate 20 µg of membrane protein with 1 nM [3H]PSB−603 (radiotracer) and varying concentrations of the analogue (0.1 nM to 10 µM) for 60 minutes at 25°C.

    • Causality: A 60-minute incubation is mandatory to allow the sterically bulky propan-2-ol analogues to reach thermodynamic equilibrium, preventing artificially weak Ki​ calculations caused by slow on-rates.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Self-Validating Quality Control:

    • Non-Specific Binding (NSB): Define NSB using 10 µM NECA. If specific binding (Total Binding minus NSB) is less than 70% of Total Binding, the assay plate is automatically rejected due to tracer degradation or receptor denaturation.

    • Reference Standard: Include CVT-6975 on every plate. If its calculated Ki​ deviates by >0.5 log units from the historical baseline, the entire run is invalidated.

G Ligand 2-(1-benzyl-1H-pyrazol-4-yl) propan-2-ol Analogue Receptor Adenosine A2B Receptor (GPCR) Ligand->Receptor Antagonizes Gs Gs Protein Activation Receptor->Gs Blocks activation AC Adenylyl Cyclase Gs->AC Prevents stimulation cAMP cAMP Production AC->cAMP Decreases levels Detection HTRF cAMP Assay (665 nm / 620 nm) cAMP->Detection Quantified via FRET

A2B Receptor signaling blockade by pyrazole analogues and cAMP HTRF detection workflow.

Protocol 2: TR-FRET SYK Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound autofluorescence, a common artifact with aromatic pyrazole scaffolds.

  • Enzyme-Ligand Pre-incubation: Combine 0.5 nM recombinant human SYK kinase with the pyrazole analogue in kinase buffer. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the analogue to fully occupy the ATP-binding pocket before the substrate is introduced, ensuring accurate IC50​ determination for competitive inhibitors.

  • Reaction Initiation: Add 10 µM ATP and 1 µM biotinylated tyrosine-kinase substrate. Incubate for 45 minutes.

  • Termination & Detection: Add a stop buffer containing 20 mM EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

    • Causality: EDTA aggressively chelates Mg2+ , immediately stripping the kinase of its essential cofactor. This freezes the phosphorylation state at exactly 45 minutes.

  • Self-Validating Quality Control: Calculate the Z'-factor for the plate using positive (vehicle) and negative (no ATP) controls. A Z'-factor < 0.6 triggers an automatic failure protocol, indicating the signal window is too narrow to reliably differentiate potent analogues from weak ones.

SYK_Assay Prep Prepare SYK Enzyme & Analogue Incubate Incubate (30 min, 25°C) Allow Binding Prep->Incubate ATP Add ATP & Substrate Initiate Reaction Incubate->ATP Stop Add EDTA / Stop Buffer Terminate Kinase ATP->Stop Read TR-FRET Readout Calculate IC50 Stop->Read

Step-by-step TR-FRET assay workflow for evaluating SYK kinase inhibition.

Conclusion

The transition from a basic 1-benzyl-1H-pyrazol-4-yl core to a 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol analogue fundamentally upgrades the molecule's pharmacological profile. By leveraging the steric bulk and hydrogen-bonding capacity of the tertiary alcohol, researchers can engineer profound selectivity for A2B receptors and SYK kinases while simultaneously improving metabolic stability. When evaluated through rigorously controlled, self-validating assay systems, these analogues demonstrate clear superiority over their unsubstituted counterparts, making them highly valuable assets in modern drug discovery.

References

  • Kalla, R. V., et al. "Novel 1,3-Disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) Xanthines: High Affinity and Selective A2B Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 2006.[Link]

  • Falsini, M., et al. "The Influence of the 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-yl Moiety on the Adenosine Receptors Affinity Profile of Pyrazolo[4,3-e][1,2,4]Triazolo[1,5-c]Pyrimidine Derivatives." PLOS One, 2015.[Link]

  • National Center for Biotechnology Information. "2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol | CID 83384536." PubChem, 2024.[Link]

  • Mitchell, S. A., et al. "Fused heteroaromatic pyrrolidinones.
Validation

Validating the chemical purity of commercial 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol batches

Beyond Area Percent: A Comparative Guide to Validating the Chemical Purity of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol As a Senior Application Scientist, I frequently encounter a dangerous assumption in drug development:...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond Area Percent: A Comparative Guide to Validating the Chemical Purity of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol

As a Senior Application Scientist, I frequently encounter a dangerous assumption in drug development: equating chromatographic "area percent" with absolute chemical purity. For critical synthetic building blocks like 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol—a sterically hindered tertiary alcohol pyrazole derivative used in complex Active Pharmaceutical Ingredient (API) scaffolds—relying solely on relative purity can lead to catastrophic stoichiometric imbalances during downstream coupling reactions.

This guide provides an objective, data-driven comparison of analytical methodologies, establishing a self-validating workflow that cross-references High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) with quantitative Nuclear Magnetic Resonance (qNMR).

The Analytical Dilemma & Causality of Method Selection

The synthesis of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol typically involves a Grignard addition (e.g., methylmagnesium bromide) to an ethyl 1-benzyl-1H-pyrazole-4-carboxylate precursor. This specific chemical pathway introduces distinct impurity risks:

  • Chromatographically Visible: Unreacted ester, des-benzyl pyrazole byproducts, and structural isomers.

  • Chromatographically Invisible: Residual inorganic magnesium salts, residual solvents (THF, toluene), and moisture.

HPLC-UV relies on the UV absorbance of the benzyl-pyrazole chromophore. It is inherently blind to non-UV-absorbing impurities and suffers from compound-specific response factors, meaning different molecules absorb light differently 1[1].

Conversely, qNMR provides a direct, absolute measure of purity because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, regardless of the molecule's structure 2[2]. However, qNMR lacks the sensitivity to detect trace (<0.1%) related substances that HPLC can easily resolve. Therefore, validating this pyrazole derivative requires a synergistic, orthogonal approach3[3].

The Self-Validating Analytical Workflow

To ensure absolute trustworthiness, the analytical system must be internally controlled. We achieve this by splitting a single gravimetrically prepared stock solution into two orthogonal analytical streams. If the absolute purity determined by qNMR matches the relative purity determined by LC-MS (accounting for solvent content), the batch is validated.

G A Commercial Batch 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol B Gravimetric Sample Preparation A->B C High-Resolution LC-MS (Relative Purity & Impurity ID) B->C Aliquot 1 (LC-MS Grade) D 1H qNMR with Internal Standard (Absolute Purity) B->D Aliquot 2 (DMSO-d6) E Orthogonal Cross-Validation (Self-Validating System) C->E UV Area % & Peak Purity D->E Absolute Mass % F Final Batch Disposition (Release or Reject) E->F Δ < 1.0% = Validated

Fig 1. Self-validating orthogonal workflow for absolute chemical purity determination.

Experimental Methodologies

Protocol A: High-Resolution LC-MS (Relative Purity & Peak Purity Validation)

Causality: We utilize a superficially porous particle (SPP) C18 column to achieve high theoretical plates at lower backpressures, allowing for a shallow gradient to separate closely related pyrazole analogs. Photodiode Array (PDA) detection coupled with Electrospray Ionization (ESI-MS) ensures that any co-eluting impurities are flagged by mass-to-charge (m/z) discrepancies across the peak width.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a blank (diluent) followed by a resolution mixture containing the target analyte and its known precursor (ethyl 1-benzyl-1H-pyrazole-4-carboxylate).

    • Self-Validation Checkpoint: Chromatographic resolution ( Rs​ ) between the precursor and product must be > 2.0 to proceed.

  • Sample Preparation: Dissolve 10.0 mg of the commercial batch in 10.0 mL of LC-MS grade Acetonitrile:Water (50:50).

  • Chromatographic Conditions:

    • Column: SPP C18, 2.7 µm, 2.1 x 100 mm.

    • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes.

    • Detection: PDA (210-400 nm, extracted at 254 nm) and ESI+ MS (m/z 100-1000).

  • Data Processing: Calculate the relative area percent of the primary peak at m/z 217.13 ([M+H]+). Perform peak purity analysis using PDA spectral angle mapping to ensure no hidden co-elutions.

Protocol B: 1H Quantitative NMR (Absolute Purity)

Causality: qNMR is the benchmark for absolute quantification because it utilizes a universal reference standard, eliminating the need for a specific reference standard of the analyte itself 4[4]. We use TraceCERT® Maleic acid as the internal standard (IS) because its singlet resonance (~6.3 ppm) does not overlap with the benzyl protons (~5.3 ppm) or pyrazole protons (~7.5 ppm) of our target molecule 5[5]. A long relaxation delay ( D1​ ) is enforced to ensure protons fully relax between pulses, guaranteeing the integral accurately reflects the exact number of nuclei 6[6].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol batch and ~5.0 mg of Maleic Acid IS into the same vial.

    • Self-Validation Checkpoint: Co-weighing the IS and analyte directly into the same vessel eliminates volumetric transfer errors.

  • Solvation: Dissolve the mixture in 0.7 mL of DMSO-d6. Ensure complete dissolution via sonication, as undissolved particulates will artificially lower the absolute quantitation 1[1].

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay ( D1​ ): 30 seconds (Must be at least 5×T1​ of the slowest relaxing proton) 6[6].

    • Scans (NS): 64 (to ensure high S/N ratio > 250:1).

  • Data Processing: Phase and baseline correct the spectrum. Integrate the IS peak (Maleic acid, 2H, 6.26 ppm) and the analyte peak (Benzyl CH2​ , 2H, 5.28 ppm). Calculate absolute purity using the standard qNMR mass balance equation 6[6].

Comparative Commercial Batch Analysis

To demonstrate the critical necessity of this dual-method approach, we evaluated three commercial batches of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol sourced from different global suppliers.

SupplierLC-MS Purity (UV Area %)qNMR Purity (Absolute Mass %)Identified ImpuritiesBatch Disposition
Supplier A 99.5%99.2%Trace des-benzyl derivativeReleased
Supplier B 98.9%84.5%THF (2%), Mg Salts (13.5% inferred)Rejected
Supplier C 95.2%94.8%Unreacted ester (4.7%)Released (R&D Only)

Data Interpretation & Causality: Supplier B highlights the fatal flaw of relying solely on HPLC. While the organic chromophoric purity was exceptionally high (98.9%), the absolute mass purity was only 84.5%. The qNMR spectrum revealed residual THF, and the remaining 13.5% mass deficit is confidently attributed to UV-invisible, NMR-invisible inorganic magnesium salts left over from poor aqueous workup of the Grignard reaction. Utilizing Supplier B's material based on HPLC data alone would result in a 15% stoichiometric deficit in the subsequent synthetic step, leading to poor yields or complete reaction failure.

Conclusion

Validating chemical intermediates like 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol requires a holistic analytical strategy. While HPLC-UV/MS is unparalleled for detecting trace structurally related impurities, it must be anchored by the absolute quantitative power of qNMR. By implementing this self-validating workflow, researchers can confidently release batches, ensuring reproducibility, safety, and integrity in downstream drug development.

References

  • ResolveMass Laboratories Inc. , "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works", [Link]

  • Mestrelab Resources , "What is qNMR and why is it important?",[Link]

  • Emery Pharma , "A Guide to Quantitative NMR (qNMR)",[Link]

  • RSSL , "qNMR for Purity Determination in Pharmaceuticals",[Link]

  • ACS Publications , "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals",[Link]

Sources

Comparative

LC-MS validation protocols for detecting 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol metabolites

Advanced LC-MS Bioanalytical Validation for 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol and its Metabolites: QqQ vs. HRMS Platform Comparison Executive Briefing The compound[1] is a highly specific pyrazole-containing scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS Bioanalytical Validation for 2-(1-Benzyl-1H-pyrazol-4-yl)propan-2-ol and its Metabolites: QqQ vs. HRMS Platform Comparison

Executive Briefing

The compound[1] is a highly specific pyrazole-containing scaffold frequently utilized in the synthesis of CNS-active agents, enzyme inhibitors, and cannabinoid receptor modulators. Tracking its pharmacokinetic (PK) profile and metabolic fate in biological matrices (e.g., human plasma and urine) requires stringent, artifact-free bioanalytical protocols.

As an Application Scientist, I frequently observe laboratories struggling with severe matrix suppression and isobaric interferences when analyzing pyrazole derivatives. This guide objectively compares Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS/Q-TOF) platforms, detailing a self-validating methodology fully compliant with the [2] and [3].

Metabolic Architecture & Mechanistic Challenges

Before configuring the mass spectrometer, we must establish the mechanistic causality behind the molecule's biotransformation. The physicochemical properties of this compound dictate a bifurcated metabolic trajectory:

  • Phase I N-Debenzylation & Hydroxylation: Cytochrome P450 enzymes cleave the lipophilic benzyl group, leaving a highly polar, low-molecular-weight pyrazole intermediate. Aliphatic hydroxylation can also occur at the propan-2-ol moiety.

  • Phase II Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate the tertiary alcohol, creating a bulky, highly hydrophilic O-glucuronide.

The Analytical Challenge: This extreme polarity shift between the lipophilic parent drug and the hydrophilic Phase II metabolites dictates our chromatographic and extraction strategy. A generic protein precipitation (PPT) will fail here; early-eluting glucuronides will co-elute with endogenous plasma phospholipids, causing severe ionization suppression in the MS source.

Metabolic_Pathway Parent 2-(1-benzyl-1H-pyrazol-4-yl) propan-2-ol (Parent Drug) M1 N-Debenzyl Metabolite (Phase I: CYP450) Parent->M1 N-Dealkylation M2 Aliphatic Hydroxyl Metabolite (Phase I: CYP450) Parent->M2 Hydroxylation M3 O-Glucuronide Conjugate (Phase II: UGTs) Parent->M3 Glucuronidation

Fig 1: Primary Phase I and Phase II metabolic biotransformations of the parent pyrazole scaffold.

Platform Architecture Comparison: QqQ vs. Q-TOF

When validating this assay, the choice of MS platform depends entirely on the study phase (discovery metabolite ID vs. regulated clinical PK).

  • Triple Quadrupole (QqQ): The gold standard for targeted quantitation. By utilizing Multiple Reaction Monitoring (MRM), QqQ platforms filter out matrix noise, achieving sub-pg/mL sensitivity.

  • Quadrupole Time-of-Flight (Q-TOF): The premier choice for untargeted analysis. It captures all ions at high resolution (>30,000 FWHM), allowing retrospective data mining for unknown Phase II conjugates using mass defect filtering.

Table 1: Objective Performance Matrix for Pyrazole Metabolite Analysis

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Utility Targeted absolute quantitation (Late-stage PK)Untargeted metabolite ID & Qual/Quant
Sensitivity (LLOQ) Sub-pg/mL (Superior)Low pg/mL to ng/mL (Moderate)
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude
Mass Resolution Unit mass (~0.7 Da FWHM)High-Resolution (>30,000 FWHM)
Selectivity Mechanism Multiple Reaction Monitoring (MRM)Accurate Mass Extraction (<5 ppm error)

Self-Validating Experimental Protocol

To ensure trustworthiness, every protocol must operate as a self-validating system . This requires the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw biological matrix before any extraction occurs. This dynamically corrects for both extraction recovery losses and matrix-induced ionization suppression, a strict requirement under [3].

Step 1: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction

Causality Check: Why MCX over PPT or Liquid-Liquid Extraction (LLE)? The pyrazole nitrogen is weakly basic (pKa ~2.5–3.0). By acidifying the plasma, we protonate the pyrazole ring, allowing it to bind tightly to the cation-exchange sorbent. This enables an aggressive 100% methanol wash that strips away neutral lipids and phospholipids, effectively neutralizing the matrix effect.

  • Spike & Pretreat: Aliquot 200 µL of plasma. Add 20 µL of SIL-IS. Add 200 µL of 2% Formic Acid (aq) to disrupt protein binding and protonate the pyrazole.

  • Condition: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid (aq) through the MCX cartridge.

  • Load: Apply the pretreated sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (aq) to remove polar endogenous salts.

  • Wash 2 (Organic): 1 mL 100% Methanol to elute phospholipids and neutral lipids.

  • Elute: 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the pyrazole, releasing it from the cation-exchange resin.

  • Reconstitute: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of 5% Acetonitrile in Water.

Step 2: UHPLC Chromatographic Separation

Causality Check: To retain the highly polar O-glucuronide metabolite, the gradient must start with a highly aqueous mobile phase, utilizing a high-strength silica C18 column resistant to phase collapse.

  • Column: Sub-2 µm C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: Hold at 2% B (Retains polar glucuronides)

    • 0.5 - 3.0 min: Linear ramp to 60% B (Elutes M1 and M2)

    • 3.0 - 4.0 min: Ramp to 95% B (Elutes lipophilic parent)

    • 4.0 - 5.0 min: Hold at 95% B (Column wash)

    • 5.0 - 6.5 min: Return to 2% B (Re-equilibration)

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

LCMS_Workflow Sample Biological Matrix (Plasma/Urine) SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Sample->SPE Add SIL-IS LC UHPLC Separation (Sub-2 µm C18, Gradient) SPE->LC Elute & Reconstitute split LC->split QqQ Triple Quadrupole (QqQ) Targeted MRM Quantitation (High Sensitivity PK) split->QqQ Platform A QTOF Q-TOF (HRMS) Untargeted Metabolite ID (Accurate Mass Qual/Quant) split->QTOF Platform B Data Data Processing & ICH M10 Validation QqQ->Data QTOF->Data

Fig 2: Self-validating LC-MS workflow comparing QqQ and Q-TOF platforms for bioanalysis.

Validation Metrics & Quantitative Data

Following the execution of the protocol on a QqQ platform, the method must be validated against regulatory criteria. The use of MCX SPE combined with a tailored UHPLC gradient ensures that matrix effects remain well below the ≤15% CV threshold[4].

Table 2: Representative Validation Data (Human Plasma)

Validation ParameterParent CompoundN-Debenzyl Metabolite (M1)ICH M10 Acceptance Criteria
Linearity (R²) 0.9980.996≥ 0.990
LLOQ 1.0 ng/mL2.5 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (CV%) 4.2%5.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) +3.1%-4.5%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) 96.5%92.1%CV ≤ 15% across 6 lots
Extraction Recovery 88.4%85.2%Consistent and reproducible

Conclusion

For the detection of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol and its metabolites, the analytical strategy must account for severe polarity shifts. While Q-TOF platforms are indispensable during early-stage metabolite identification to map out glucuronidation and dealkylation pathways, QqQ platforms remain the mandatory choice for high-throughput, fully validated clinical PK studies. By leveraging the pKa of the pyrazole ring via Mixed-Mode Cation Exchange (MCX), scientists can create a robust, self-validating assay that easily passes FDA and ICH M10 regulatory scrutiny.

References

  • Title: FDA Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol | CID 83384536 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol, ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol is not publicly available. The following procedures are therefore based on the known hazards of structurally similar pyrazole derivatives and tertiary alcohols, as well as established best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1]

Hazard Assessment: A Precautionary Approach

Given the absence of a dedicated SDS, a conservative "worst-case" hazard assessment is necessary. This involves evaluating the potential hazards based on the compound's structural motifs: the pyrazole ring, the benzyl group, and the propan-2-ol substituent.

Hazard CategoryInferred Risk for 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-olRationale and Supporting Evidence
Acute Oral Toxicity Potentially harmful if swallowed.Many pyrazole derivatives are classified as harmful if swallowed (Category 4 acute oral toxicity).[2][3][4][5]
Skin Irritation Likely to cause skin irritation.Structurally similar pyrazole compounds are classified as skin irritants.[2][3][4][6][7][8]
Eye Irritation Likely to cause serious eye irritation.Pyrazole derivatives and propan-2-ol are known to be serious eye irritants.[2][3][4][6][7][8][9][10][11][12]
Respiratory Irritation May cause respiratory irritation.Some pyrazole compounds are known to cause respiratory irritation.[2][3][4][7]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.Certain pyrazole derivatives exhibit aquatic toxicity. A precautionary approach is warranted to prevent environmental release.[1][6]
Flammability The propan-2-ol moiety suggests potential flammability.While the compound is likely a solid, solutions in flammable solvents will be flammable. Propan-2-ol is a highly flammable liquid.[9][10][11][12][13]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling and disposing of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol. The following table outlines the minimum required PPE.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes and potential irritants.[2][3][14]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[3][6][14]
Skin and Body Protection A lab coat and, if necessary, an apron.To protect the skin from accidental spills and contamination.[3][14]
Respiratory Protection Generally not required with adequate ventilation. If handling as a powder or creating aerosols, a NIOSH-approved respirator is recommended.To prevent inhalation of potentially harmful dust or vapors.[14]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and organized response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand or silica gel.[9][14] For solid spills, carefully sweep up the material to avoid creating dust.[2][4]

  • Collection: Collect the absorbed material or swept solids into a suitable, labeled container for hazardous waste disposal.[2][4][9]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Protocol: A Step-by-Step Guide

The disposal of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol must adhere to federal, state, and local regulations, as well as institutional policies.[15][16] Never dispose of this chemical down the drain or in the regular trash.[2][6][9][15]

Step 1: Waste Segregation and Collection

Proper segregation is fundamental to safe chemical waste management.[17]

  • Solid Waste:

    • Collect any unused or contaminated solid 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol in a dedicated, clearly labeled, and sealable hazardous waste container.[1]

    • The container must be chemically compatible with the waste.

    • Label the container with "Hazardous Waste," the full chemical name: "2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol," and any inferred hazard warnings (e.g., "Irritant," "Harmful").[1][15]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, it must be collected in a container appropriate for that solvent. For example, solutions in flammable solvents like ethanol or acetone should be collected in a designated flammable waste container.[15][18][19]

    • Do not mix incompatible waste streams.[15] For instance, do not mix this waste with strong oxidizing agents or acids.[13][17]

    • Fill containers to no more than 90% capacity to allow for expansion.[18]

  • Contaminated Materials:

    • Any materials grossly contaminated with the compound, such as gloves, weighing papers, or absorbent pads, should be collected in the solid hazardous waste container.[1]

Step 2: Waste Storage
  • Store sealed waste containers in a designated hazardous waste accumulation area, which should be well-ventilated and away from heat or ignition sources.[14][15][17][18]

  • Utilize secondary containment for all liquid waste containers to prevent spills.[15]

Step 3: Arranging for Disposal
  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[1][15]

  • The ultimate disposal of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol should be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[1][20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol.

G Disposal Workflow for 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Waste Generation assess_hazards Assess Hazards (Assume Irritant, Harmful) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_form Determine Waste Form don_ppe->waste_form solid_waste Solid Waste (Unused compound, contaminated items) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_form->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (e.g., Flammable Solvents) liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste request_pickup Request EHS Pickup store_waste->request_pickup professional_disposal Professional Disposal (e.g., Incineration) request_pickup->professional_disposal end End: Disposal Complete professional_disposal->end

Sources

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